
4-Amino-8-ethylquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-8-ethylquinoline-3-carboxylic acid (AEQ) is a compound that belongs to the quinoline family. It has been widely used in scientific research due to its unique chemical structure and properties. AEQ has been found to have various applications in the fields of biochemistry, pharmacology, and medicinal chemistry.
作用機序
The mechanism of action of 4-Amino-8-ethylquinoline-3-carboxylic acid is not fully understood, but it is believed to involve the inhibition of key enzymes involved in various cellular processes. For example, 4-Amino-8-ethylquinoline-3-carboxylic acid has been found to inhibit the activity of dihydrofolate reductase, which is essential for the biosynthesis of nucleotides. This inhibition leads to the disruption of DNA synthesis and cell division, ultimately resulting in cell death.
生化学的および生理学的効果
4-Amino-8-ethylquinoline-3-carboxylic acid has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. 4-Amino-8-ethylquinoline-3-carboxylic acid has also been found to have antibacterial and antiviral properties, making it a potential candidate for the development of new antibiotics and antiviral drugs.
実験室実験の利点と制限
One of the advantages of using 4-Amino-8-ethylquinoline-3-carboxylic acid in lab experiments is its stability in various solvent systems. It can be dissolved in both polar and nonpolar solvents, making it a versatile compound for use in different experimental conditions. However, one of the limitations of using 4-Amino-8-ethylquinoline-3-carboxylic acid is its low solubility in water, which can make it difficult to work with in some experiments.
将来の方向性
There are several future directions for the use of 4-Amino-8-ethylquinoline-3-carboxylic acid in scientific research. One potential area of application is in the development of new antibiotics and antiviral drugs. 4-Amino-8-ethylquinoline-3-carboxylic acid has been found to have potent antimicrobial and antiviral properties, making it a promising candidate for the development of new therapeutics. Another potential area of application is in the field of cancer research. 4-Amino-8-ethylquinoline-3-carboxylic acid has been found to induce apoptosis in cancer cells, making it a potential candidate for the development of new cancer treatments. Finally, 4-Amino-8-ethylquinoline-3-carboxylic acid could be used as a fluorescent probe for the detection of other metal ions in biological samples, expanding its potential applications in biochemistry and biophysics.
Conclusion
In conclusion, 4-Amino-8-ethylquinoline-3-carboxylic acid is a versatile compound with various applications in scientific research. Its unique chemical structure and properties have made it a valuable tool for studying biological processes and developing new therapeutics. The synthesis of 4-Amino-8-ethylquinoline-3-carboxylic acid is a multistep process that requires careful attention to detail. 4-Amino-8-ethylquinoline-3-carboxylic acid has been found to have anticancer, antimicrobial, and antiviral properties, and has also been used as a fluorescent probe for the detection of zinc ions in biological samples. While there are some limitations to using 4-Amino-8-ethylquinoline-3-carboxylic acid in lab experiments, its versatility and potential applications make it a valuable compound for scientific research.
合成法
The synthesis of 4-Amino-8-ethylquinoline-3-carboxylic acid can be achieved through a multistep process. The first step involves the reaction of ethyl anthranilate with nitrous acid to produce 2-nitrosoethyl anthranilate. This intermediate is then reacted with 2-aminophenol to form 2-(2-hydroxyphenyl)ethyl anthranilate. The final step involves the cyclization of this compound with acetic anhydride to produce 4-Amino-8-ethylquinoline-3-carboxylic acid.
科学的研究の応用
4-Amino-8-ethylquinoline-3-carboxylic acid has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anticancer, antimicrobial, and antiviral properties. 4-Amino-8-ethylquinoline-3-carboxylic acid has also been used as a fluorescent probe for the detection of zinc ions in biological samples. In addition, it has been found to be a potent inhibitor of the enzyme dihydrofolate reductase, which is involved in the biosynthesis of nucleotides.
特性
CAS番号 |
113515-74-5 |
|---|---|
製品名 |
4-Amino-8-ethylquinoline-3-carboxylic acid |
分子式 |
C12H12N2O2 |
分子量 |
216.24 g/mol |
IUPAC名 |
4-amino-8-ethylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H12N2O2/c1-2-7-4-3-5-8-10(13)9(12(15)16)6-14-11(7)8/h3-6H,2H2,1H3,(H2,13,14)(H,15,16) |
InChIキー |
JVCZSNZNCDPRSS-UHFFFAOYSA-N |
SMILES |
CCC1=C2C(=CC=C1)C(=C(C=N2)C(=O)O)N |
正規SMILES |
CCC1=C2C(=CC=C1)C(=C(C=N2)C(=O)O)N |
同義語 |
4-Amino-8-ethylquinoline-3-carboxylic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



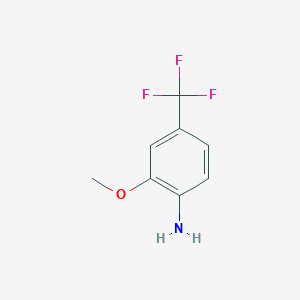
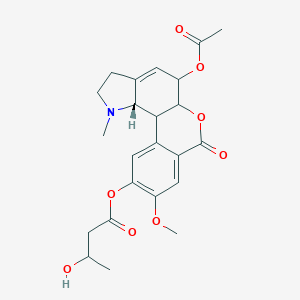
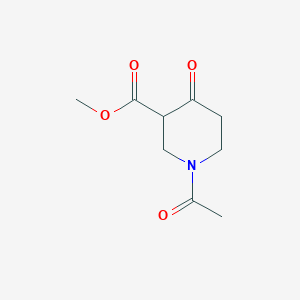
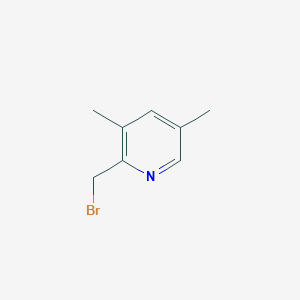
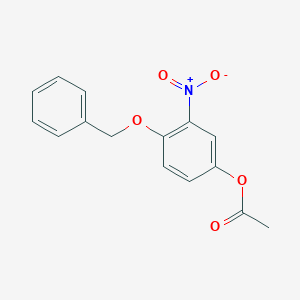
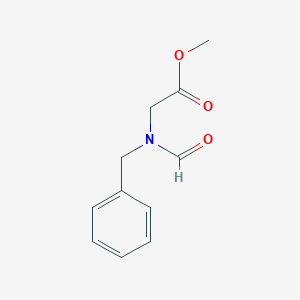
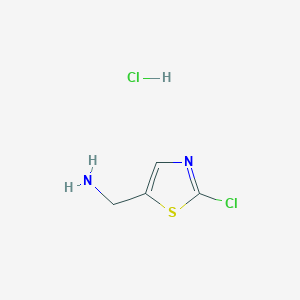
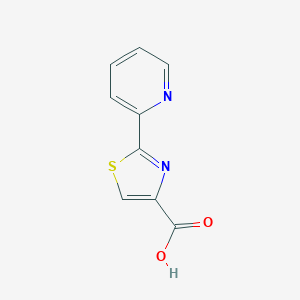
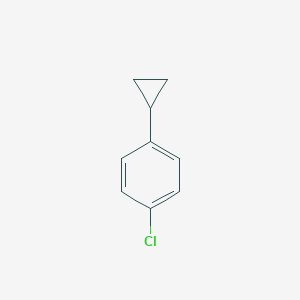
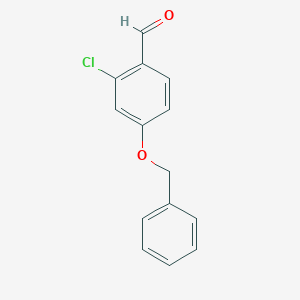
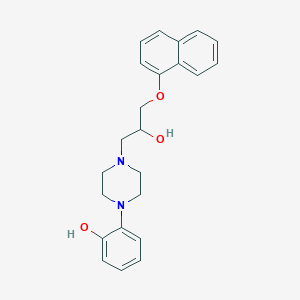
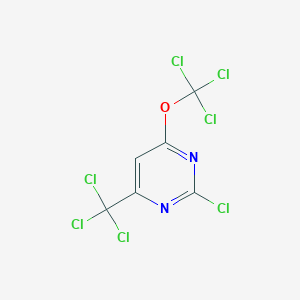
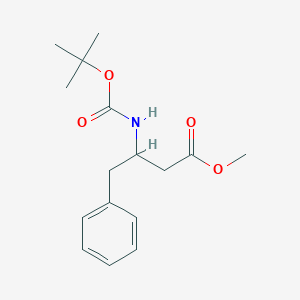
![5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one](/img/structure/B169262.png)